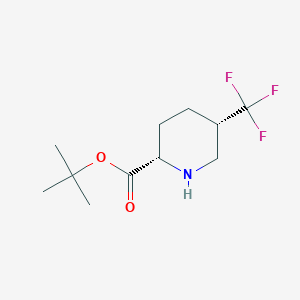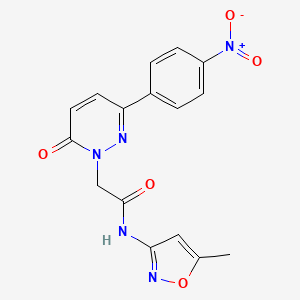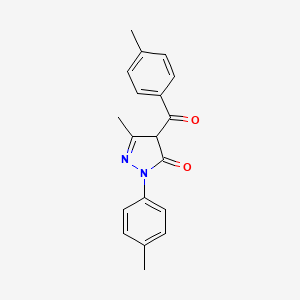
Boc-1-methyl-DL-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-1-methyl-DL-tryptophan is a biochemical compound with the molecular formula C17H22N2O4 and a molecular weight of 318.37 . It’s used for research and development purposes .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids, such as this compound, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H22N2O4 .Chemical Reactions Analysis
This compound, like other Boc-protected amines, is stable towards most nucleophiles and bases .Scientific Research Applications
RAFT Polymerization of Methacrylates
Boc-tryptophan methacryloyloxyethyl ester (Boc-L/D-Trp-HEMA) has been polymerized through RAFT (reversible addition-fragmentation chain transfer) process. The resulting homopolymers and block copolymers exhibit chiroptical and fluorescence behavior, making them suitable for applications such as siRNA delivery due to their biocompatibility and fluorescent, pH-responsive cationic properties (Roy, Acharya, Chatterji, & De, 2013).
Synthesis of D-Abrines
Innovative strategies utilizing palladium-catalyzed annulation for synthesizing N-Boc-N-methyl--tryptophans (abrine derivatives) have been developed. These methods include the use of ortho-iodoanilines with N-Boc-N-methyl-propargylglycine or aldehyde, contributing to the field of peptide chemistry (Danner, Morkunas, & Maier, 2013).
Development of Radioprobes for Immunotherapy
1-N-11C-Methyl-l- and -d-Tryptophan radioprobes have been developed to investigate the pharmacokinetics of 1-Methyl-tryptophan in immunotherapy. These probes show potential in delineating the distribution and action of the immune checkpoint inhibitor 1MTrp in vivo, aiding in the development of immunotherapies (Xie et al., 2015).
Amphiphilic Copolymer Synthesis for Drug Delivery
Nα-Boc-L-tryptophan has been used in the synthesis of amphiphilic BAB triblock copolymers, showing promise in drug delivery applications. The copolymers exhibit the formation of secondary structures like α-helix, potentially aiding in controlled drug release (Voda, Magniez, Salim, Wong, & Guo, 2016).
Synthesis of Tryptophan Derivatives
Efficient synthetic pathways have been developed for 5,6-dibromo-tryptophan derivatives. These pathways involve using 6-Br-isatin as a starting material and have applications in creating highly bioactive natural compounds and analogues (Mollica, Stefanucci, Costante, Pinnen, & Locatelli, 2011).
Modular Combination in Peptide Synthesis
The biocatalytic halogenation of L-tryptophan combined with chemocatalytic Suzuki–Miyaura cross‐coupling reactions facilitates the modular synthesis of various aryl‐substituted tryptophan derivatives, useful for peptide and peptidomimetic synthesis (Frese, Schnepel, Minges, Voss, Feiner, & Sewald, 2016).
Safety and Hazards
properties
IUPAC Name |
3-(1-methylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-13(15(20)21)9-11-10-19(4)14-8-6-5-7-12(11)14/h5-8,10,13H,9H2,1-4H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPBREBKPBFZCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

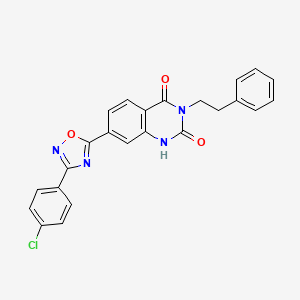
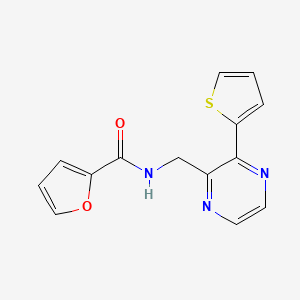
![N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2667526.png)
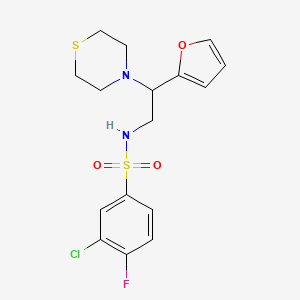
![4-(4-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2667532.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2667534.png)
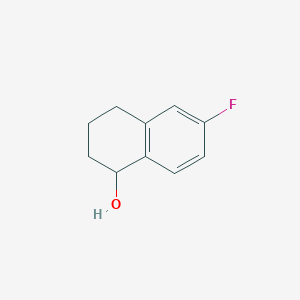
![2-Prop-2-enoyl-2,7-diazaspiro[4.4]nonan-8-one](/img/structure/B2667539.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2667540.png)
